MSX-130

Catalog No.
S536408
CAS No.
M.F
C36H26N4
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MSX-130

Product Name

MSX-130

IUPAC Name

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole

Molecular Formula

C36H26N4

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40)

InChI Key

MKRQQXYFSWSAIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

MSX-130; MSX 130; MSX130.

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Description

The exact mass of the compound 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole is 514.2157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MSX-130 is a chemical compound recognized as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its chemical formula is C₆H₄ClNO₂, and it is characterized as a white crystalline solid that exhibits limited solubility in water. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology, due to its role in modulating cellular signaling pathways associated with cancer progression and metastasis .

Typical of imidazole derivatives. Its primary reaction involves the inhibition of CXCR4-mediated signaling pathways. This receptor is crucial for the migration of cancer cells and immune cells, and by blocking its activity, MSX-130 can disrupt these processes. The specific mechanisms include competitive inhibition at the receptor site, leading to altered downstream signaling cascades that affect cell proliferation and survival .

MSX-130 exhibits significant biological activity as a CXCR4 antagonist. Research has demonstrated that it can inhibit the migration of cancer cells in vitro and in vivo by blocking the CXCR4 receptor's interaction with its ligand, stromal-derived factor 1 (SDF-1). This blockade is crucial in various cancers, including breast cancer and leukemia, where CXCR4 is often overexpressed. Furthermore, studies indicate that MSX-130 may enhance the efficacy of chemotherapeutic agents by preventing tumor cell dissemination and promoting apoptosis .

The synthesis of MSX-130 typically involves multi-step organic reactions that begin with readily available starting materials. A common synthetic route includes:

  • Formation of the Imidazole Ring: Starting from a substituted phenyl compound, an imidazole ring can be formed through cyclization reactions.
  • Chlorination: The introduction of chlorine atoms into the aromatic system can be achieved via electrophilic aromatic substitution.
  • Final Modifications: Additional functional groups may be introduced to optimize biological activity and solubility.

These methods are designed to yield high-purity MSX-130 suitable for biological testing .

MSX-130 has several promising applications primarily in medical research and therapeutic development:

  • Cancer Therapy: As a CXCR4 antagonist, it is being investigated for its potential to inhibit tumor growth and metastasis.
  • Immunotherapy: MSX-130 may enhance immune responses by modulating the trafficking of immune cells.
  • Drug Combination Studies: It is used in combination with other chemotherapeutic agents to improve treatment outcomes in resistant cancers .

Interaction studies have focused on understanding how MSX-130 affects cellular signaling pathways involved in cancer progression. Key findings include:

  • Inhibition of Cell Migration: Studies have shown that MSX-130 significantly reduces the migration of various cancer cell lines by blocking CXCR4 signaling.
  • Synergistic Effects: When combined with other drugs, such as paclitaxel or doxorubicin, MSX-130 has been observed to enhance cytotoxic effects against cancer cells.
  • Impact on Immune Cell Function: Research indicates that MSX-130 may alter the behavior of immune cells, potentially improving anti-tumor immunity by preventing tumor-induced immune suppression .

Several compounds exhibit structural or functional similarities to MSX-130. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
AMD3100C₁₄H₁₈N₂O₄SCXCR4 antagonistFirst-in-class drug approved for use
PlerixaforC₁₄H₁₈N₂O₄SCXCR4 antagonistApproved for stem cell mobilization
MaravirocC₂₂H₂₃ClN₂O₃SCCR5 antagonistUsed in HIV treatment; broader receptor target
T140C₁₃H₁₈N₂O₅SCXCR4 antagonistPeptide-based; higher specificity for CXCR4

MSX-130 stands out due to its unique chemical structure and specific targeting capabilities against CXCR4 without significant off-target effects noted in other similar compounds. This specificity may contribute to its potential efficacy and safety profile in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

514.21574685 g/mol

Monoisotopic Mass

514.21574685 g/mol

Heavy Atom Count

40

Appearance

Off-white to Pale Yellow Solid Powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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